molecular formula C18H15N3O3S B1231062 Syk Inhibitor

Syk Inhibitor

Katalognummer B1231062
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: MLKHXLFEYOOYEY-NVNXTCNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is a member of indoles.

Wissenschaftliche Forschungsanwendungen

1. Chronic Lymphocytic Leukemia

Syk inhibitors like PRT318 and P505-15 have been found effective in inhibiting survival and tissue homing circuits of chronic lymphocytic leukemia (CLL) cells, thereby supporting their therapeutic development in CLL and other B-cell malignancies (Hoellenriegel et al., 2012).

2. Autoimmune and Oncology Indications

GS-9973, a selective and orally efficacious Syk inhibitor, has shown potential in clinical evaluations for autoimmune and oncology indications, indicating its broader application beyond CLL (Currie et al., 2014).

3. Cutaneous Lupus Erythematosus

SYK has been identified as a potential target for the treatment of cutaneous lupus erythematosus (CLE), with topical SYK inhibitors showing promise in reducing symptoms (Braegelmann et al., 2016).

4. Rheumatoid Arthritis

Specific inhibition of Syk has been shown to suppress leukocyte immune function and inflammation in animal models of rheumatoid arthritis, suggesting its effectiveness in treating this autoimmune disease (Coffey et al., 2012).

5. Allergic Reactions

Syk inhibitors have been studied for their ability to prevent allergic reactions. Compounds like compound 9a have demonstrated efficacy in inhibiting passive cutaneous anaphylaxis in mice, suggesting their potential as anti-allergic agents (Hisamichi et al., 2005).

6. Asthma Treatment

Novel Syk inhibitors like LAS189386 have shown potential in blocking airway mast cell degranulation and early asthmatic response, indicating their applicability in asthma treatment (Ramis et al., 2015).

7. Acute Myeloid Leukemia Stem Cells

Inhibition of SYK targets acute myeloid leukemia stem cells by blocking their oxidative metabolism, indicating a novel therapeutic approach for treating AML (Polak et al., 2020).

8. Treatment of Leukemias and Lymphomas

SYK has been identified as a critical molecular target for the treatment of B-lineage leukemias and lymphomas, offering a new class of anti-cancer drug candidates (Uckun & Qazi, 2010).

9. COVID-19 Management

SYK inhibition with drugs like fostamatinib has shown potential in restoring myeloid homeostasis in COVID-19 patients, indicating a novel treatment approach for severe cases (Wigerblad et al., 2023).

Eigenschaften

IUPAC Name

(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKHXLFEYOOYEY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syk Inhibitor

CAS RN

1956296-96-0
Record name OXSI-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXSI-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Syk Inhibitor
Reactant of Route 2
Reactant of Route 2
Syk Inhibitor
Reactant of Route 3
Reactant of Route 3
Syk Inhibitor
Reactant of Route 4
Syk Inhibitor
Reactant of Route 5
Syk Inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.